molecular formula C17H13N5O B8601772 4-[4-(5-methyl-1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzaldehyde

4-[4-(5-methyl-1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzaldehyde

Cat. No. B8601772
M. Wt: 303.32 g/mol
InChI Key: GANLZKYTUCTVQD-UHFFFAOYSA-N
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Description

4-[4-(5-methyl-1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzaldehyde is a useful research compound. Its molecular formula is C17H13N5O and its molecular weight is 303.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(5-methyl-1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(5-methyl-1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[4-(5-methyl-1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzaldehyde

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]benzaldehyde

InChI

InChI=1S/C17H13N5O/c1-11-2-7-15-14(8-11)17(20-18-15)16-9-22(21-19-16)13-5-3-12(10-23)4-6-13/h2-10H,1H3,(H,18,20)

InChI Key

GANLZKYTUCTVQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2C3=CN(N=N3)C4=CC=C(C=C4)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Ethynyl-5-methyl-1H-indazole (1.0 g; 6.4 mmol; 1.0 eq.) and 4-azidobenzaldehyde (prepared as described in Chem. Med. Chem. (2009), 4(7), 1182-1188; 1.30 g; 7.04 mmol; 1.1 eq.) were dissolved in 1,4-dioxane (15 mL). D-(−)-isoascorbic acid sodium salt (127 mg; 0.64 mmol; 0.10 eq.) followed by a solution of copper sulfate pentahydrate (32 mg; 0.13 mmol; 0.02 eq.) in water (1.5 mL) were added and the reaction mixture was stirred at 90° C. for 3.5 hours. To complete the reaction more D-(−)-isoascorbic acid sodium salt (127 mg; 0.64 mmol; 0.10 eq.) and copper sulfate pentahydrate (32 mg; 0.13 mmol; 0.02 eq.) were added again and the reaction mixture was heated at 10° C. for 8 h. 1,4-dioxane was removed under reduced pressure an the residue was sonicated in a mixture of EtOAc and water (1:1). The resulting solid was filtered and dried to afford the title compound as a beige solid (1.94 g, 100%). 1H NMR (300 MHz, DMSO-d6) δ: 13.29 (brs, 1H), 10.11 (s, 1H), 9.46 (s, 1H), 8.34 (d, J=8.6 Hz, 2H), 8.18 (d, J=8.6 Hz, 2H), 8.14 (m, 1H), 7.51 (d, J=8.4 Hz, 1H), 7.28 (dd, J=8.4 Hz, 1.4 Hz, 1H), 2.49 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
D-(−)-isoascorbic acid sodium salt
Quantity
127 mg
Type
reactant
Reaction Step Two
[Compound]
Name
D-(−)-isoascorbic acid sodium salt
Quantity
127 mg
Type
reactant
Reaction Step Three
Quantity
32 mg
Type
catalyst
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Quantity
32 mg
Type
catalyst
Reaction Step Five
Yield
100%

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